molecular formula C13H17NO3 B188417 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 436811-25-5

3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No. B188417
M. Wt: 235.28 g/mol
InChI Key: VDQJAWYQRNBTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (3-PBCA) is a cyclic organic compound that has been used in a variety of scientific research applications. It is a naturally occurring metabolite in some species of bacteria, and is also known as a “bicyclic pyrrolidine”. 3-PBCA has been studied for its potential applications in biochemistry, physiology, and pharmaceutical research.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves a series of reactions starting from commercially available starting materials. The key steps in the synthesis include the formation of the bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, followed by the introduction of the pyrrolidine-1-carbonyl group onto the bicyclic ring system.

Starting Materials
Cyclopentadiene, Maleic anhydride, Sodium hydroxide, Pyrrolidine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether, Hydrochloric acid (HCl)

Reaction
Step 1: Cyclopentadiene is reacted with maleic anhydride in the presence of sodium hydroxide to form bicyclo[2.2.1]hept-5-ene-2-carboxylic acid., Step 2: The carboxylic acid group on the bicyclic ring system is activated using EDC and NHS in DMF to form an NHS ester intermediate., Step 3: Pyrrolidine is added to the reaction mixture to form the desired product, 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid., Step 4: The product is purified using a combination of DCM and diethyl ether, and the final compound is obtained as a white solid., Step 5: The product is characterized using various spectroscopic techniques such as NMR and IR, and its purity is confirmed using HPLC., Step 6: The product is further purified using column chromatography and recrystallization to obtain a highly pure sample., Step 7: The final product is stored under appropriate conditions for further use in research studies.

Scientific Research Applications

3-PBCA has been studied for its potential applications in biochemistry, physiology, and pharmaceutical research. In biochemistry, 3-PBCA has been used as a substrate in enzymatic assays to study the catalytic activity of enzymes. In physiology, 3-PBCA has been used to study the effects of hormones on cellular processes. In pharmaceutical research, 3-PBCA has been used to study the pharmacokinetics of drugs.

Mechanism Of Action

The mechanism of action of 3-PBCA is not fully understood. However, it is believed that 3-PBCA binds to specific receptors in cells, which triggers a cascade of biochemical reactions that can lead to changes in cellular processes. The exact mechanism of action of 3-PBCA is still under investigation.

Biochemical And Physiological Effects

3-PBCA has been studied for its potential effects on biochemical and physiological processes. In particular, 3-PBCA has been shown to affect the activity of enzymes, hormones, and other molecules involved in cellular processes. It has also been shown to affect the expression of genes, which can lead to changes in cellular processes.

Advantages And Limitations For Lab Experiments

3-PBCA has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Furthermore, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, 3-PBCA has some limitations for use in laboratory experiments. It is a relatively weak compound, and it has a low solubility in water.

Future Directions

There are several potential future directions for research involving 3-PBCA. One potential direction is to further investigate its mechanism of action, in order to better understand how it affects cellular processes. Additionally, further research could be conducted to explore the potential therapeutic applications of 3-PBCA, such as its potential use in the treatment of diseases. Finally, 3-PBCA could be used in combination with other compounds to explore synergistic effects on biochemical and physiological processes.

properties

IUPAC Name

3-(pyrrolidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12(14-5-1-2-6-14)10-8-3-4-9(7-8)11(10)13(16)17/h3-4,8-11H,1-2,5-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQJAWYQRNBTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2C3CC(C2C(=O)O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10389873
Record name 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

CAS RN

436811-25-5
Record name 3-(Pyrrolidine-1-carbonyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10389873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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